Cas no 53400-69-4 (8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl-)

8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl- structure
53400-69-4 structure
Product name:8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl-
CAS No:53400-69-4
MF:C12H16N2S
MW:220.33384
CID:357377
PubChem ID:12278228

8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl-
    • N,3-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide
    • DTXSID50483824
    • 53400-69-4
    • SCHEMBL11458512
    • CHEMBL3246012
    • Inchi: InChI=1S/C12H16N2S/c1-8-6-9-4-3-5-10(12(15)13-2)11(9)14-7-8/h6-7,10H,3-5H2,1-2H3,(H,13,15)
    • InChI Key: DZDFUFUHYBUNNI-UHFFFAOYSA-N
    • SMILES: CNC(C1CCCC2=CC(=CN=C12)C)=S

Computed Properties

  • Exact Mass: 220.10358
  • Monoisotopic Mass: 220.10341969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 57Ų

Experimental Properties

  • PSA: 24.92

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